molecular formula C16H17N3OS B2844919 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 868977-74-6

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2844919
CAS No.: 868977-74-6
M. Wt: 299.39
InChI Key: OCBTYHZERYLFFV-UHFFFAOYSA-N
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Description

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction proceeds with high yields and involves simple workup procedures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of solid support catalysts such as Al2O3 and TiCl4 can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of bacteria by interfering with their cell wall synthesis and protein production. It also acts as a fluorescent probe by binding to metal ions, which results in a measurable change in fluorescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide stands out due to its dual functionality as both an antimicrobial agent and a fluorescent probe. This dual functionality makes it a valuable compound for both medicinal chemistry and analytical applications .

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-12-5-7-19-11-13(18-15(19)9-12)4-6-17-16(20)10-14-3-2-8-21-14/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBTYHZERYLFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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